molecular formula C15H22O4 B190194 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid CAS No. 137288-61-0

2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid

Cat. No. B190194
M. Wt: 266.33 g/mol
InChI Key: ZUVZYHLJLPPRFY-IGJVIKARSA-N
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Description

Molecular Structure Analysis

This compound contains a total of 43 bonds, including 19 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 six-membered ring. It also contains 1 aliphatic carboxylic acid, 1 aliphatic aldehyde, 1 aliphatic ketone, and 1 hydroxyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: Various synthesis methods for related compounds involve condensation processes and purification techniques like column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
  • Structural Analysis: Studies using techniques like Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy help in determining the structural details of similar compounds (Kotteswaran et al., 2016).

Crystal Structure and Analysis

  • Crystallography: Understanding the crystal structure of similar compounds is achieved through methods like direct methods and refinement by full matrix least squares procedures (Kumar et al., 2017).

Chemical Reactions and Applications

  • Chemical Reactions: Studies on the cycloaddition of nitrile oxides to related acid derivatives provide insights into regioselective reactions and isomer formations (Fariña, Martín, Martín, & Guereñu, 1994).
  • Application in Synthesis: Compounds with similar structures have been used in asymmetric syntheses, highlighting their potential in creating specific enantiomers for various applications (Gaucher et al., 1994).

Advanced Chemical Studies

  • Palladium-Catalyzed Reactions: The use of palladium-catalyzed cross-coupling for synthesizing disubstituted prop-2-enoic acids indicates advanced chemical methodologies applicable to related compounds (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

properties

IUPAC Name

2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-4-6-13(11(3)15(18)19)14(8-16)12(9)7-5-10(2)17/h8-9,12-14H,3-7H2,1-2H3,(H,18,19)/t9-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZYHLJLPPRFY-IGJVIKARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]([C@H]1CCC(=O)C)C=O)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid
Reactant of Route 2
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid
Reactant of Route 3
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid
Reactant of Route 4
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid
Reactant of Route 5
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid
Reactant of Route 6
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid

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